molecular formula C11H22ClNS B1431189 4-(Cyclohexylsulfanyl)piperidine hydrochloride CAS No. 1864014-24-3

4-(Cyclohexylsulfanyl)piperidine hydrochloride

Cat. No. B1431189
M. Wt: 235.82 g/mol
InChI Key: QZXZVHOIVUMSLQ-UHFFFAOYSA-N
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Description

4-(Cyclohexylsulfanyl)piperidine hydrochloride is a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives, such as 4-(Cyclohexylsulfanyl)piperidine hydrochloride, can be synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-(Cyclohexylsulfanyl)piperidine hydrochloride consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Crystal Structure Analysis

  • The study of crystal structures of compounds similar to 4-(Cyclohexylsulfanyl)piperidine hydrochloride has been conducted. For instance, Aydinli, Sayil, and Ibiş (2010) examined the crystal structures of derivatives, noting the chair conformation of cyclohexyl and piperidine rings, which could inform the structural analysis of similar compounds (Aydinli, Sayil, & Ibiş, 2010).

Cytotoxic and Anticancer Potential

  • Dimmock, Vashishtha, Quail, et al. (1998) discovered that certain piperidine derivatives, which are structurally related to 4-(Cyclohexylsulfanyl)piperidine hydrochloride, exhibit significant cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Dimmock et al., 1998).

Adsorption Characteristics

  • Annand, Hurd, and Hackerman (1965) studied the adsorption properties of piperidine derivatives on steel, revealing that compounds like 4-(Cyclohexylsulfanyl)piperidine hydrochloride could have applications in corrosion inhibition (Annand, Hurd, & Hackerman, 1965).

Antidepressant Metabolism

  • Hvenegaard, Bang-Andersen, Pedersen, et al. (2012) investigated the metabolism of a piperazine derivative, highlighting the metabolic pathways and enzymes involved. This study could provide insights into the metabolism of 4-(Cyclohexylsulfanyl)piperidine hydrochloride (Hvenegaard et al., 2012).

Corrosion Inhibition

  • Sankarapapavinasam, Pushpanaden, and Ahmed (1991) explored the use of piperidine and piperidones as corrosion inhibitors for copper, which could be relevant for similar compounds like 4-(Cyclohexylsulfanyl)piperidine hydrochloride in industrial applications (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Synthesis and Structural Analysis

  • Various studies have focused on the synthesis of piperidine derivatives and their structural analysis, which can aid in understanding the chemical properties and potential applications of 4-(Cyclohexylsulfanyl)piperidine hydrochloride. These include studies by Griffin et al. (2006), Moi et al. (2020), and Fletcher et al. (2002), each contributing to a deeper understanding of the compound's synthesis and potential medicinal applications (Griffin et al., 2006), (Moi et al., 2020), (Fletcher et al., 2002).

Future Directions

Piperidines, including 4-(Cyclohexylsulfanyl)piperidine hydrochloride, continue to be an important area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new biological applications are among the future directions in this field .

properties

IUPAC Name

4-cyclohexylsulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXZVHOIVUMSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexylsulfanyl)piperidine hydrochloride

CAS RN

1864014-24-3
Record name Piperidine, 4-(cyclohexylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864014-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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